molecular formula C24H23FN4O B2354241 (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(indolin-1-yl)methanone CAS No. 1203380-37-3

(1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(indolin-1-yl)methanone

Cat. No.: B2354241
CAS No.: 1203380-37-3
M. Wt: 402.473
InChI Key: IPUCJHWFXGMTNZ-UHFFFAOYSA-N
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Description

(1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(indolin-1-yl)methanone is a potent and selective small molecule inhibitor of the dopamine reuptake transporter (DAT), with research indicating significant potential in the study of neuropsychiatric disorders. Its primary mechanism of action involves binding to DAT and blocking the reuptake of dopamine into presynaptic neurons, thereby increasing extracellular dopamine levels in the brain. This pharmacological profile makes it a valuable chemical tool for investigating the dopaminergic system's role in conditions such as depression, anhedonia, and Parkinson's disease . The compound's design, featuring a piperidine-pyridazine core linked to an indoline moiety, is characteristic of modern neuropharmacological agents targeting monoamine transporters. Recent studies have explored its efficacy in preclinical models, highlighting its utility for probing DAT function and validating it as a therapeutic target. This reagent is intended for use by scientific researchers in in vitro binding assays, functional uptake experiments, and in vivo behavioral studies to further elucidate dopaminergic pathways and advance the development of novel central nervous system (CNS) therapeutics.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O/c25-20-7-5-17(6-8-20)21-9-10-23(27-26-21)28-14-11-19(12-15-28)24(30)29-16-13-18-3-1-2-4-22(18)29/h1-10,19H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUCJHWFXGMTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C4=NN=C(C=C4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(indolin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C28H32FN5O
  • Molecular Weight : 473.6 g/mol
  • CAS Number : 1105218-31-2
  • Structure : The compound features a complex structure with multiple functional groups, including a pyridazine ring and an indoline moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. Specific studies have shown that related piperidine derivatives exhibit inhibitory activity on monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters such as serotonin and dopamine .

1. Inhibitory Effects on Monoamine Oxidase

A significant area of interest for this compound is its potential as an inhibitor of MAO-A and MAO-B:

  • Selectivity : Compounds with similar structures have demonstrated selectivity towards MAO-B over MAO-A, suggesting a potential therapeutic application in treating neurodegenerative diseases like Alzheimer's .
  • IC50 Values : For instance, some derivatives showed IC50 values as low as 0.013 µM for MAO-B inhibition, indicating high potency .

2. Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines:

  • L929 Fibroblasts : The cytotoxic effects were evaluated at different concentrations, revealing that certain derivatives had minimal cytotoxicity at lower doses, making them safer candidates for further development .
CompoundIC50 (µM)Cytotoxicity Observations
T327.05Significant cell death at higher concentrations
T6120.6No significant cytotoxic effect across tested doses

Study on Neuroprotective Effects

A study focused on the neuroprotective effects of similar compounds indicated that they could enhance neuronal survival under oxidative stress conditions. The proposed mechanism involved the modulation of oxidative stress pathways and the inhibition of apoptotic signals .

Evaluation in Animal Models

In vivo studies have shown that related compounds can reduce symptoms in models of Parkinson's disease by enhancing dopaminergic signaling pathways. This suggests a potential application in treating movement disorders linked to dopaminergic neuron degeneration .

Comparison with Similar Compounds

Key Compounds:
  • N-(2-(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) Structural Similarities: Shares the bis(4-fluorophenyl)methyl group and piperazine core. Differences: Incorporates a sulfonamide group instead of the indolinyl methanone. Properties: Melting point 230°C, synthesized with 72% yield, characterized via NMR and MS .
  • (±)-5 and (±)-6 (Racemic Vesicular Acetylcholine Transporter Ligands) Structural Similarities: Piperidin-4-yl methanone backbone; fluorinated substituents (e.g., 2-fluoroethoxy). Differences: Tetrahydronaphthalen-2-yl group replaces pyridazine-indole system. Applications: Resolved via chiral HPLC for CNS imaging .
Table 1: Structural and Physical Comparison
Compound Name Core Structure Substituents Melting Point (°C) Key Applications
Target Compound Pyridazine-piperidine 4-Fluorophenyl, indolinyl N/A Potential CNS imaging
6l Piperazine-sulfonamide Bis(4-fluorophenyl), sulfamoyl 230 Pharmacological study
(±)-5 Piperidine-tetrahydronaph 2-Fluoroethoxy N/A PET imaging (VAChT)
[18F]VAT Piperidine-methanone 4-Fluorophenyl, 18F-labeled N/A PET tracer (VAChT)

Functional Analogues in Imaging and Pharmacology

  • [18F]VAT: A vesicular acetylcholine transporter (VAChT) tracer with a fluorophenyl-methanone group and piperidine.
  • EP 1 808 168 B1 Derivatives: Include pyridin-3-yl and methanesulfonyl-piperidinyl methanones. These prioritize sulfonyl groups for kinase inhibition, contrasting with the target’s indole focus .

Preparation Methods

Diazonium Salt Fluorination

The 4-fluorophenyl group is introduced early to minimize fluorine loss during subsequent steps. A diazonium intermediate is generated from 4-aminophenyl precursors, followed by fluorination using hydrogen fluoride (HF) or ammonium tetrafluoroborate.

Procedure :

  • Substrate Preparation : 4-Aminophenylpyridazine is dissolved in hydrochloric acid at 0°C.
  • Diazotization : Sodium nitrite is added to form the diazonium salt.
  • Fluorination : Ammonium tetrafluoroborate is introduced, yielding 6-(4-fluorophenyl)pyridazine after lyophilization and purification.

Key Conditions :

  • Temperature: 0°C to prevent premature decomposition.
  • Solvent: Aqueous HCl for diazotization; toluene for thermal stabilization.
  • Yield: 68–72% after purification by column chromatography.

Suzuki-Miyaura Cross-Coupling

An alternative route employs palladium-catalyzed coupling between pyridazine-6-boronic acid and 4-fluoroiodobenzene.

Catalytic System :

  • Pd(PPh₃)₄ (5 mol%) in a 1,4-dioxane/water mixture.
  • Base: K₂CO₃ for deprotonation.

Advantages :

  • Higher regioselectivity compared to diazonium routes.
  • Tolerance for diverse functional groups.

Piperidine Ring Formation at Pyridazine Position 3

Intramolecular Aza-Michael Cyclization

Piperidine rings are synthesized via organocatalyzed intramolecular aza-Michael reactions (IMAMR).

Procedure :

  • Substrate Design : A pyridazine-linked amine with an α,β-unsaturated carbonyl group.
  • Catalysis : Quinoline organocatalyst and trifluoroacetic acid (TFA) cocatalyst.
  • Cyclization : 6-endo-trig cyclization forms the piperidine ring with 85–90% enantiomeric excess (ee).

Challenges :

  • Steric hindrance at the pyridazine’s 3-position requires bulky catalysts for effective stereocontrol.

Reductive Amination

A [5 + 1] annulation strategy using iridium(III) catalysis enables piperidine formation via hydrogen borrowing.

Mechanism :

  • Oxidation : Alcohol to ketone.
  • Intermolecular Amination : Ketone reacts with ammonia.
  • Intramolecular Cyclization : Forms the piperidine ring.

Conditions :

  • Solvent: Water to prevent racemization.
  • Yield: 70–75% with >95% trans-selectivity.

Coupling of Indolin-1-yl Methanone to Piperidine

Nucleophilic Acyl Substitution

The indolin-1-yl methanone is introduced via reaction with piperidin-4-yl lithium.

Procedure :

  • Lithiation : Piperidine at position 4 is deprotonated using LDA (lithium diisopropylamide).
  • Acylation : Reacted with indolin-1-carbonyl chloride in THF at −78°C.

Yield : 60–65% after silica gel purification.

Friedel-Crafts Acylation

Indoline undergoes electrophilic substitution with a pre-formed piperidine carbonyl chloride.

Catalyst : AlCl₃ or FeCl₃ in dichloromethane.
Limitations : Over-acylation side reactions reduce yield to 50–55%.

Integrated Synthesis Pathway

Stepwise Process :

  • Pyridazine Fluorination : Diazonium route (72% yield).
  • Piperidine Formation : Intramolecular aza-Michael cyclization (85% yield).
  • Methanone Coupling : Nucleophilic acyl substitution (63% yield).

Overall Yield : 72% × 85% × 63% ≈ 38.5%.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Diazonium Fluorination Cost-effective, scalable Requires hazardous HF 68–72
Suzuki Coupling High regioselectivity Expensive Pd catalysts 75–80
Aza-Michael Cyclization Enantioselective Sensitive to steric effects 85–90
Reductive Amination Water-compatible Moderate trans-selectivity 70–75
Nucleophilic Acylation Rapid coupling Low functional group tolerance 60–65

Q & A

Q. What are the recommended synthetic routes for (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(indolin-1-yl)methanone, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with functionalization of the piperidine and pyridazine cores. Key steps include:

  • Coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig amination to attach the 4-fluorophenyl group to the pyridazine ring .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency, while temperature control (0–10°C for sensitive steps) minimizes side products .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions .
    Yield optimization involves iterative adjustments to stoichiometry, reflux duration, and purification methods (e.g., column chromatography) .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substitution patterns, particularly for the piperidine and indoline moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% is standard for pharmacological studies) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential irritant properties .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Q. How can interaction studies with biological targets be designed to assess binding mechanisms?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., association/dissociation rates) to receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Predicts binding poses using software like AutoDock Vina, validated by mutagenesis studies .

Q. How does structural modification of the piperidine-pyridazine core influence pharmacological activity?

  • Structure-Activity Relationship (SAR) Analysis :
    • Piperidine substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) enhances target selectivity .
    • Pyridazine modifications : Replacing fluorine with chlorine alters lipophilicity and membrane permeability .
    • Comparative data from analogs (e.g., Compound B in ) highlight critical pharmacophores.

Q. How should researchers address contradictions in reported biological activity data?

  • Purity verification : Re-analyze batches via HPLC to rule out impurities affecting assay results .
  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and incubation times .
  • Dose-response curves : Confirm activity across multiple concentrations to identify non-linear effects .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Flow chemistry : Continuous processing reduces side reactions and improves scalability .
  • Catalyst recycling : Immobilized catalysts (e.g., Pd on silica) lower costs and waste .
  • In-line analytics : Real-time monitoring (e.g., FTIR) optimizes reaction endpoints .

Q. How can conformational dynamics impact the compound’s mechanism of action?

  • Dynamic NMR : Detects rotational barriers in the piperidine ring, influencing receptor binding .
  • Molecular Dynamics (MD) Simulations : Predicts flexibility of the indolin-1-yl group in aqueous vs. lipid environments .

Methodological Notes

  • References to analogs : Structural similarities to compounds like JNJ-42048232 and PF-06465469 provide benchmarks for activity comparisons.
  • Contraindications : Avoid using non-peer-reviewed sources (e.g., BenchChem ) for pharmacological claims.
  • Ethical compliance : Adhere to institutional guidelines for in vitro/in vivo studies, as outlined in .

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